4,4'-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid)
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Overview
Description
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) is a chemical compound known for its unique structure and properties It consists of two hydroxybenzoic acid groups connected by a buta-1,3-diyne linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) typically involves the coupling of two hydroxybenzoic acid derivatives with a buta-1,3-diyne linker. One common method is the Hay coupling reaction, which uses copper(I) chloride and oxygen as catalysts to couple terminal alkynes . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purity of the final product is ensured through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The buta-1,3-diyne linker provides rigidity, which can enhance binding specificity and stability.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Buta-1,3-diyne-1,4-diyl)dianiline: Similar structure but with amino groups instead of hydroxybenzoic acid groups.
4,4’-(1,3-Butadiyne-1,4-diyl)bis(benzenamine): Another related compound with different functional groups.
Uniqueness
4,4’-(Buta-1,3-diyne-1,4-diyl)bis(2-hydroxybenzoic acid) is unique due to its combination of hydroxybenzoic acid groups and a buta-1,3-diyne linker. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H10O6 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
4-[4-(4-carboxy-3-hydroxyphenyl)buta-1,3-diynyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C18H10O6/c19-15-9-11(5-7-13(15)17(21)22)3-1-2-4-12-6-8-14(18(23)24)16(20)10-12/h5-10,19-20H,(H,21,22)(H,23,24) |
InChI Key |
BOXQAOAEOQDODB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#CC#CC2=CC(=C(C=C2)C(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
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